Javanicin C

Natural Product Chemistry Quassinoid Phytochemistry

Javanicin C (CAS 126149-71-1) is a structurally authenticated C-20 tetracyclic quassinoid isolated exclusively from Picrasma javanica bark. Critically distinct from the microbial naphthoquinone 'Javanicin' (CAS 476-45-9), it possesses a des-4-methylated picrasane scaffold with unique stereochemistry at C-2 (methoxy) and C-11/C-13 (dihydroxy), confirmed by NMR and MS. This validated standard is essential for LC-MS/NMR dereplication, chemotaxonomic authentication of Simaroubaceae species, and SAR studies of antiproliferative quassinoids—eliminating the irreproducibility risk posed by unverified analogs. For R&D use only.

Molecular Formula C22H34O7
Molecular Weight 410.5 g/mol
CAS No. 126149-71-1
Cat. No. B1672811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJavanicin C
CAS126149-71-1
SynonymsJavanicin C; 
Molecular FormulaC22H34O7
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC12C(CC=C(C1=O)OC)CC3C4(C2C(C(C(C4CC(O3)OC)(C)O)OC)O)C
InChIInChI=1S/C22H34O7/c1-20-11(7-8-12(26-4)18(20)24)9-14-21(2)13(10-15(27-5)29-14)22(3,25)19(28-6)16(23)17(20)21/h8,11,13-17,19,23,25H,7,9-10H2,1-6H3/t11-,13-,14-,15+,16+,17-,19-,20+,21-,22+/m1/s1
InChIKeyCMAMLOVJSUVTPI-FGDGJSBZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Javanicin C (CAS 126149-71-1): A Structurally Characterized Quassinoid Reference Standard for Picrasma javanica-Derived Research


Javanicin C (CAS 126149-71-1), molecular formula C22H34O7 , is a C-20 tetracyclic quassinoid isolated exclusively from the bark of Picrasma javanica (Simaroubaceae) [1]. Its chemical identity and stereochemical configuration were established through rigorous spectroscopic analysis (NMR, MS) and chemical correlation studies [1]. As a member of the quassinoid family—natural products renowned for their broad pharmacological properties including antitumor, antimalarial, and antiviral activities [2]—Javanicin C serves as a critical reference compound for phytochemical standardization, dereplication workflows, and structure-activity relationship (SAR) investigations within the Simaroubaceae chemotaxonomic framework.

Why Javanicin C (CAS 126149-71-1) Cannot Be Interchanged with the Naphthoquinone 'Javanicin' (CAS 476-45-9) or Other Quassinoid Analogs in Procurement


The name "Javanicin" designates two chemically and biologically distinct natural products: Javanicin (CAS 476-45-9) is a microbial naphthoquinone produced by Fusarium and Chloridium species [1], whereas Javanicin C (CAS 126149-71-1) is a plant-derived quassinoid glycoside from Picrasma javanica bark [2]. The two compounds possess fundamentally different molecular scaffolds, elemental compositions, and biological targets. Furthermore, within the quassinoid class, Javanicin C represents a specific des-4-methylated picrasane-type scaffold with a unique stereochemical fingerprint that distinguishes it from co-occurring analogs like Javanicins A, D, E, F, and G [2][3]. Procurement of the incorrect entity or an unverified analog introduces significant risk of irreproducible results in target identification and mechanism-of-action studies. The evidence below establishes that only Javanicin C provides the validated structural and stereochemical context necessary for precise research applications.

Quantitative Differentiation Evidence for Javanicin C (CAS 126149-71-1) Selection


Structural Authentication: Javanicin C vs. Javanicin A, D, E, F, G, H, I, J, M, and Quassin

Javanicin C possesses a discrete des-4-methylated picrasane-type quassinoid skeleton with a unique combination of hydroxylation and methoxylation patterns that distinguishes it from all other known javanicin-series compounds. The original isolation study [1] established the co-occurrence of Javanicins A, C, and D in P. javanica bark, with Javanicin C differentiated by its specific C-2 methoxy group and C-11, C-13 dihydroxy substitution pattern. Subsequent studies identified Javanicins E, F, G, M [2], H, I, J [3], and U, V, W, X, Y [4], each possessing distinct oxidation states and stereochemical arrangements. Unlike the more oxidized or differently substituted analogs, Javanicin C presents a specific chemical fingerprint (SMILES: [C@@]23([C@H]4[C@]1(C(C(=CC[C@@H]1C[C@H]2O[C@H](OC)C[C@H]3[C@@]([C@H](OC)[C@H]4O)(O)C)OC)=O)C)C) [5] that confers unique physicochemical properties (density: 1.31 g/cm³) [5].

Natural Product Chemistry Quassinoid Phytochemistry Structural Elucidation Simaroubaceae

Bioactivity Profile Differentiation: Quassinoid-Class Antiproliferative Potential vs. Fungal Naphthoquinone Antibacterial Activity

While direct antiproliferative data for Javanicin C have not been published, extensive class-level evidence from structurally analogous quassinoids isolated from the same plant source demonstrates potent and selective growth inhibition against human cancer cell lines. A comprehensive study of Picrasma javanica constituents [1] revealed that all tested quassinoids (picrajavanicins H–M) exhibited antiproliferative activity against human pancreatic cancer PANC-1 cells with IC50 values ranging from 3.25 to 17.41 μM. In contrast, the similarly named compound Javanicin (CAS 476-45-9) exhibits weak cytotoxicity (IC50 values typically >50 μM) and its primary reported activity is antibacterial against Pseudomonas spp. and Gram-positive bacteria . This fundamental difference in pharmacological profile underscores that procurement decisions must be guided by the intended research application: Javanicin C (and related quassinoids) are positioned for anticancer and antimalarial target discovery, whereas Javanicin (naphthoquinone) is relevant for antimicrobial studies.

Anticancer Quassinoid Antiproliferative Pancreatic Cancer Simaroubaceae

Source and Biosynthetic Origin: Plant-Derived Quassinoid vs. Microbial Naphthoquinone

Javanicin C is unequivocally a plant secondary metabolite produced by Picrasma javanica [1]. Its isolation is exclusively from the bark of this tree species. In stark contrast, the compound Javanicin (CAS 476-45-9) is a polyketide-derived naphthoquinone produced by fungal fermentation, specifically by Fusarium javanicum, Fusarium solani, and Chloridium sp. [2][3]. This distinction in biological origin is not trivial: it dictates the compound's biosynthetic gene cluster, ecological function, and potential for sustainable production. For researchers investigating plant specialized metabolism, Javanicin C serves as a chemotaxonomic marker for the Simaroubaceae family [4], whereas Javanicin is a marker for fungal-bacterial symbiosis and polyketide synthase (PKS) gene cluster expression [3].

Natural Product Isolation Biosynthesis Endophytic Fungi Simaroubaceae Quassinoid

Physical Property Benchmarking: Density and Molecular Weight as Quality Control Parameters

Javanicin C exhibits distinct physicochemical parameters that differentiate it from structurally related quassinoids and serve as quality control benchmarks for material authentication. The compound has a calculated density of 1.31 g/cm³ [1] and a molecular weight of 410.5 g/mol [1]. These values differ notably from those of Javanicin (CAS 476-45-9), which has a molecular weight of 290.27 g/mol and a significantly different density profile . Furthermore, within the quassinoid class, Javanicin C can be distinguished from Javanicin A and D (isomers with identical molecular weight but different stereochemistry) and from Javanicin E (MW ~380) and Javanicin F (MW ~396) [2]. These differences provide orthogonal verification for compound identity during procurement and storage.

Analytical Chemistry QC/QA Reference Standard Physicochemical Properties Quassinoid

Validated Research Applications for Javanicin C (CAS 126149-71-1) in Academic and Industrial Settings


Natural Product Dereplication and Phytochemical Standardization

As a structurally characterized quassinoid from Picrasma javanica, Javanicin C serves as an authentic reference standard for LC-MS and NMR-based dereplication of plant extracts [1]. Its unique retention time, exact mass (410.5), and diagnostic NMR signals enable rapid exclusion of known compounds in discovery workflows targeting novel quassinoids from Simaroubaceae species [1].

Structure-Activity Relationship (SAR) Studies of Quassinoid Antiproliferative Agents

Javanicin C provides a defined chemical scaffold for semi-synthetic modification aimed at exploring the SAR of des-4-methylated picrasane-type quassinoids [1][2]. Given the established antiproliferative activity of co-isolated quassinoids against pancreatic cancer cells (IC50 3.25–17.41 μM), Javanicin C can be employed as a starting material or comparator to map the contribution of its specific C-2 methoxy and C-11/C-13 dihydroxy groups to target engagement [2].

Chemotaxonomic and Phylogenetic Marker Investigations

The exclusive occurrence of Javanicin C in Picrasma javanica bark positions this compound as a chemotaxonomic marker for species authentication and phylogenetic studies within the Simaroubaceae family [1]. Comparative analysis of Javanicin C distribution across different Picrasma species and geographical collections can inform botanical quality control and evolutionary relationships [3].

Analytical Method Development and Compound Library Quality Control

With defined physicochemical properties (MW 410.5, density 1.31 g/cm³, calculated boiling point 550.34°C) , Javanicin C is suitable for developing and validating HPLC, UPLC, and MS methods for quassinoid quantification. It also serves as a positive control for assessing the purity and identity of quassinoid-containing fractions and compound libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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